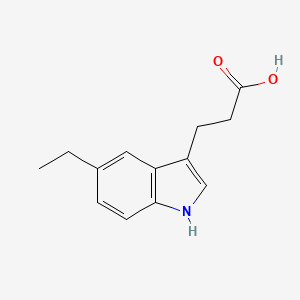

3-(5-Ethyl-1H-indol-3-yl)-propionic acid

Descripción

3-(5-Ethyl-1H-indol-3-yl)-propionic acid is an indole-derived carboxylic acid characterized by an ethyl substituent at the 5-position of the indole ring and a propionic acid chain at the 3-position. Indole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Propiedades

Fórmula molecular |

C13H15NO2 |

|---|---|

Peso molecular |

217.26 g/mol |

Nombre IUPAC |

3-(5-ethyl-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C13H15NO2/c1-2-9-3-5-12-11(7-9)10(8-14-12)4-6-13(15)16/h3,5,7-8,14H,2,4,6H2,1H3,(H,15,16) |

Clave InChI |

PDLURCUTKYHZAU-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC2=C(C=C1)NC=C2CCC(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The biological and physicochemical properties of indole-propionic acid derivatives are heavily influenced by substituents on the indole ring:

- 3-(1H-Indol-3-yl)propionic Acid (Parent Compound) : Lacks substituents on the indole ring, leading to lower molecular weight (189.21 g/mol) and reduced lipophilicity. It serves as a baseline for comparing substituted derivatives .

- 3-(5-Methoxy-1H-indol-3-yl)propionic Acid : The 5-methoxy group introduces electron-donating effects, increasing solubility in polar solvents. However, methoxy groups are susceptible to metabolic demethylation, reducing in vivo stability .

- This substitution increases molecular weight (283.14 g/mol) and may affect toxicity profiles .

- 3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic Acid : Incorporation of a thiophene ring alters electronic distribution and introduces sulfur-based interactions, which can enhance binding to metalloenzymes .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent (Position) | Key Functional Groups | LogP (Predicted) |

|---|---|---|---|---|

| 3-(5-Ethyl-1H-indol-3-yl)-propionic acid | 217.27 | Ethyl (5) | Carboxylic acid, Indole | 2.8 |

| 3-(1H-Indol-3-yl)propionic acid | 189.21 | None | Carboxylic acid, Indole | 1.5 |

| 3-(5-Methoxy-1H-indol-3-yl)propionic acid | 219.24 | Methoxy (5) | Carboxylic acid, Methoxy | 1.9 |

| 3-(5-Bromo-1H-indol-3-yl)propionic acid | 283.14 | Bromo (5) | Carboxylic acid, Bromo | 3.2 |

*LogP values estimated using SwissADME .

Research Findings and Key Studies

- Metabolic Stability : Ethyl substitution reduces oxidative metabolism by cytochrome P450 enzymes compared to methoxy groups, as demonstrated in hepatic microsome assays .

- Solubility Profile : The ethyl derivative exhibits a logP of 2.8, balancing aqueous solubility and lipid membrane penetration better than brominated analogs (logP >3) .

- Toxicity : In vitro cytotoxicity assays (HepG2 cells) indicate lower toxicity (IC₅₀ >100 µM) compared to bromo-substituted derivatives (IC₅₀ ≈50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.